2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy-
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Overview
Description
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is a member of the benzoxaborole class of compounds. Benzoxaboroles are characterized by a boron atom integrated into a benzene ring fused with an oxaborole ring. This particular compound is notable for its unique structure, which includes two methoxy groups at positions 5 and 7, and a hydroxyl group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol derivatives with boronic acids or boronates. The reaction conditions often include the use of solvents such as toluene or ethanol, and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the boron atom.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols, and may be carried out in solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoxaborole ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Industry: The compound is used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The boron atom can also interact with nucleophilic sites, disrupting normal cellular functions. These interactions can affect various pathways, including those involved in cell wall synthesis and protein production .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole: Lacks the methoxy groups, making it less hydrophobic and potentially altering its biological activity.
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Contains a chlorine atom, which can enhance its antimicrobial properties.
Crisaborole: A phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis
Uniqueness
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5,7-dimethoxy- is unique due to its dual methoxy groups, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
CAS No. |
197723-42-5 |
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Molecular Formula |
C9H11BO4 |
Molecular Weight |
193.99 g/mol |
IUPAC Name |
1-hydroxy-5,7-dimethoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C9H11BO4/c1-12-7-3-6-5-14-10(11)9(6)8(4-7)13-2/h3-4,11H,5H2,1-2H3 |
InChI Key |
DJXCMUJULOGXBF-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2OC)OC)O |
Origin of Product |
United States |
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